molecular formula C19H10Br2ClNO3S B2940729 5,7-Dibromoquinolin-8-yl 4-chloronaphthalene-1-sulfonate CAS No. 2249239-39-0

5,7-Dibromoquinolin-8-yl 4-chloronaphthalene-1-sulfonate

Cat. No. B2940729
CAS RN: 2249239-39-0
M. Wt: 527.61
InChI Key: AJIFLSVXFOEWRE-UHFFFAOYSA-N
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Description

5,7-Dibromoquinolin-8-yl 4-chloronaphthalene-1-sulfonate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Antimicrobial and Antifungal Activities

Researchers have synthesized derivatives related to 5,7-Dibromoquinolin-8-yl 4-chloronaphthalene-1-sulfonate, investigating their antimicrobial and antifungal properties. For instance, a series of new 5-amino-7-bromoquinolin-8-ol sulfonate derivatives were synthesized and showed potent antibacterial and antifungal activities, highlighting the potential of such compounds in the development of new antimicrobial agents (Krishna, 2018).

Anticancer Properties

Several studies have focused on the synthesis and evaluation of sulfonamide derivatives, including quinolin-8-yl sulfonates, for their pro-apoptotic effects and potential anticancer activities. These compounds have been found to activate apoptotic genes and pathways, demonstrating significant in vitro anti-cancer activity against various cancer cell lines (Cumaoğlu et al., 2015).

Molecular Interaction and Bioavailability Studies

The evaluation of liposome-water partitioning of hydrophobic ionogenic organic compounds (HIOCs) with metals, like copper, has shed light on the bioavailability and toxicity of such mixtures. This research is critical for understanding the environmental and biological impact of these compounds, including those structurally similar to 5,7-Dibromoquinolin-8-yl 4-chloronaphthalene-1-sulfonate (Kaiser & Escher, 2006).

Chemical Synthesis and Characterization

The synthesis and structural characterization of sulfonamide derivatives have been extensively explored, demonstrating the versatility of these compounds in chemical synthesis. For example, the synthesis of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones showcases the application of sulfonamide chemistry in creating pharmacologically interesting compounds (Kandinska et al., 2006).

Mechanism of Action

properties

IUPAC Name

(5,7-dibromoquinolin-8-yl) 4-chloronaphthalene-1-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10Br2ClNO3S/c20-14-10-15(21)19(18-13(14)6-3-9-23-18)26-27(24,25)17-8-7-16(22)11-4-1-2-5-12(11)17/h1-10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJIFLSVXFOEWRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Cl)S(=O)(=O)OC3=C(C=C(C4=C3N=CC=C4)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10Br2ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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